1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE: is a complex organic compound that incorporates a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific applications, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
It’s known that 2,1,3-benzothiadiazole (bt) derivatives, which this compound is a part of, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
Bt and its derivatives are known for their strong electron-withdrawing ability . This property can improve the electronic properties of the resulting organic materials .
Biochemical Pathways
Bt and its derivatives are known to be used in the development of photoluminescent compounds , suggesting a potential role in light-emitting biochemical pathways.
Result of Action
Given its role in the development of photoluminescent compounds , it may contribute to the generation of light in certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole core, which can be synthesized through the diazotization of 2-aminothiophenol followed by cyclization . The azetidine ring can be introduced through nucleophilic substitution reactions, and the acetyl and carboxamide groups are added in subsequent steps using standard organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiadiazole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE is used in the synthesis of photoluminescent compounds and organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing properties .
Biology and Medicine: This compound and its derivatives are being explored for their potential in photodynamic therapy and as fluorescent probes for biological imaging .
Industry: In the industrial sector, it is used in the development of organic solar cells and organic field-effect transistors (OFETs) due to its ability to improve the electronic properties of materials .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative used in similar applications.
1,2,3-Benzothiadiazole: Another derivative with slightly different electronic properties.
Uniqueness: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE is unique due to the presence of the azetidine ring, which can introduce additional steric and electronic effects, enhancing its utility in specific applications like OLEDs and biological imaging .
Properties
IUPAC Name |
1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7(17)16-5-8(6-16)12(18)13-9-3-2-4-10-11(9)15-19-14-10/h2-4,8H,5-6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPRRKBKKEARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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